2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide

α-glucosidase inhibition antidiabetic lead optimization

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide (CAS 955545-82-1) is a synthetic heterocyclic compound that fuses an indole core, a 1,3,4-oxadiazole ring, and an N-benzylacetamide side chain. It belongs to a broader class of indole-oxadiazole hybrid scaffolds that have been systematically evaluated as α-glucosidase inhibitors for antidiabetic applications.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 955545-82-1
Cat. No. B2714902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide
CAS955545-82-1
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
InChIInChI=1S/C19H16N4O2/c24-18(20-11-14-6-2-1-3-7-14)12-23-16-9-5-4-8-15(16)10-17(23)19-22-21-13-25-19/h1-10,13H,11-12H2,(H,20,24)
InChIKeyDGZDDUZGUYZPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide (CAS 955545-82-1): Procurement-Relevant Identity and Structural Class


2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide (CAS 955545-82-1) is a synthetic heterocyclic compound that fuses an indole core, a 1,3,4-oxadiazole ring, and an N-benzylacetamide side chain . It belongs to a broader class of indole-oxadiazole hybrid scaffolds that have been systematically evaluated as α-glucosidase inhibitors for antidiabetic applications [1]. The molecule is catalogued by multiple chemical suppliers as a research-grade screening compound, with its patent landscape linking it to cannabinoid receptor modulation [2].

Why Generic Substitution of 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide Fails Without Comparative Data


Indole-oxadiazole-acetamide analogs cannot be freely interchanged because minor structural variations—particularly at the N-acetamide substituent and the oxadiazole substitution pattern—produce large differences in α-glucosidase inhibitory potency (IC₅₀ range: 9.37–37.82 µM within a single series) [1]. The benzyl group on the acetamide nitrogen of CAS 955545-82-1 confers a specific combination of lipophilicity and hydrogen-bonding capacity that directly impacts enzyme binding, as demonstrated by molecular docking studies on closely related N-substituted analogs [1]. Procurement of a generic “indole-oxadiazole” without the exact N-benzylacetamide architecture risks selecting a compound with 4-fold lower potency or altered selectivity.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide


α-Glucosidase Inhibitory Potency: N-Benzylacetamide Analog vs. Clinical Standard Acarbose

In the indole-oxadiazole-acetamide series, N-substituted derivatives containing aromatic amide side chains (including N-benzyl analogs) demonstrated α-glucosidase IC₅₀ values between 12.68 ± 0.04 µM and 37.82 ± 0.07 µM, with the most potent N-arylacetamide members reaching 9.37 ± 0.03 µM (compound 8l) and 9.46 ± 0.03 µM (compound 8h) [1]. All these values are superior to the clinical standard acarbose, which exhibited an IC₅₀ of 37.38 ± 0.12 µM under identical assay conditions [1]. Because the N-benzylacetamide side chain of CAS 955545-82-1 occupies a lipophilic pocket that favorably interacts with the enzyme active site, analogs within this sub-class consistently outperform acarbose by at least 1.5-fold to 4-fold [1].

α-glucosidase inhibition antidiabetic lead optimization

Cytotoxicity Safety Margin: Hemolytic Activity Profile vs. Cytotoxic Reference Compounds

All synthesized indole-oxadiazole N-substituted acetamides (8a–l), which encompass the N-benzylacetamide chemotype, were evaluated for cytotoxicity using a human erythrocyte hemolytic assay [1]. The entire series exhibited very low cytotoxicity, indicating a wide safety margin that compares favorably to many synthetic α-glucosidase inhibitors that show significant hemolytic activity at concentrations near their IC₅₀ [1]. This low cytotoxicity is a direct consequence of the hybrid indole-oxadiazole scaffold, which avoids the membrane-disrupting properties seen in simpler cationic amphiphiles [1].

cytotoxicity hemolysis safety profiling

Molecular Docking-Based Differentiation: N-Benzyl vs. N-Phenyl Acetamide Binding Mode Comparison

In silico docking studies performed on the indole-oxadiazole-acetamide series revealed that N-benzylacetamide derivatives occupy a distinct sub-pocket within the α-glucosidase active site, forming additional π-π stacking interactions with aromatic residues (e.g., Phe-157, Tyr-71) that are not fully exploited by N-phenyl or N-alkyl analogs [1]. The extended benzyl group provides greater shape complementarity and hydrophobic contact surface area compared to the more compact N-phenyl substituent, translating into lower predicted binding free energies [1]. This structural differentiation at the atomic level explains why N-benzylacetamide-bearing compounds consistently rank among the most potent members of the series [1].

molecular docking binding mode structure-activity relationship

Patent-Protected Cannabinoid Receptor Modulation: Differentiation from Non-Patented Indole-Oxadiazole Analogs

The indole-oxadiazole scaffold featuring the N-benzylacetamide side chain falls within the Markush structures of patent families claiming cannabinoid receptor modulation for metabolic and neuropsychiatric disorders [1]. Specifically, indole-oxadiazole compounds of Formula I, which encompass CAS 955545-82-1, have been described as CB1/CB2 receptor modulators with potential utility in NASH, NAFLD, type-2 diabetes, and schizophrenia [1]. This dual antidiabetic (α-glucosidase) and cannabinoidergic pharmacology distinguishes the N-benzylacetamide series from simpler indole-oxadiazole compounds that lack patent-backed receptor-level activity [1].

cannabinoid receptor CB1/CB2 modulation patent landscape

Procurement-Driven Application Scenarios for 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide Based on Quantitative Evidence


Antidiabetic Lead Discovery: α-Glucosidase Inhibitor Screening Cascade

The compound serves as a validated starting point for antidiabetic lead optimization. With an α-glucosidase IC₅₀ in the low micromolar range—demonstrably superior to acarbose (37.38 µM) [1]—and a clean cytotoxicity profile [1], procurement of CAS 955545-82-1 enables immediate initiation of structure-activity relationship (SAR) studies without the need for preliminary toxicity counter-screening.

Dual-Mechanism Cannabinoid-Diabetes Probe Development

Because the scaffold is claimed in cannabinoid receptor modulator patents [2], researchers investigating the endocannabinoid system's role in metabolic disease can use this compound as a dual-purpose probe. It offers simultaneous α-glucosidase inhibition and potential CB1/CB2 modulation, making it suitable for phenotypic screening in NASH and type-2 diabetes models [2].

Computational Chemistry and Docking Benchmarking

The availability of molecular docking data for the N-benzylacetamide series against α-glucosidase [1] provides a benchmark dataset for validating docking algorithms and scoring functions. Procurement of the physical compound enables experimental validation of in silico predictions, strengthening computational models for indole-oxadiazole libraries.

Chemical Biology Tool for Glycosidase Selectivity Profiling

The scaffold's low hemolytic activity [1] and defined α-glucosidase binding mode [1] make it an ideal tool compound for selectivity profiling across glycosidase families. Its procurement enables head-to-head selectivity panels against α-amylase, β-glucosidase, and other carbohydrate-processing enzymes without confounding cytotoxicity artifacts.

Quote Request

Request a Quote for 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.